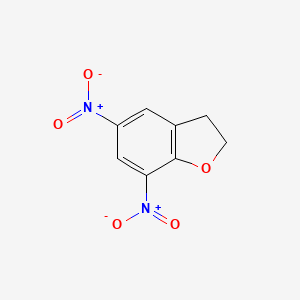

5,7-Dinitro-2,3-dihydrobenzofuran

Descripción

Structural Context of the 2,3-Dihydrobenzofuran (B1216630) Core in Organic Chemistry

The 2,3-dihydrobenzofuran scaffold, also known as coumaran, is a key structural unit found in a multitude of biologically active natural products and synthetic compounds. google.comnist.gov This heterocyclic system consists of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. sigmaaldrich.com The presence of sp3-hybridized carbons at the 2 and 3-positions imparts a non-planar geometry to the heterocyclic portion of the molecule, which is a significant feature influencing its chemical and biological properties. google.com

The synthesis of the 2,3-dihydrobenzofuran core has been an area of continuous interest for organic chemists, leading to the development of numerous synthetic strategies. sigmaaldrich.comclearsynth.com These methods often involve transition metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, to facilitate the formation of the fused ring system. clearsynth.com The versatility of this scaffold allows for the introduction of various substituents on both the aromatic and heterocyclic rings, giving rise to a diverse library of derivatives with a wide range of potential applications. google.com

Significance of Nitro Aromatic and Heterocyclic Systems in Chemical Research

Nitroaromatic and nitroheterocyclic compounds are of profound importance in both industrial and academic research. The nitro group (–NO2) is a strong electron-withdrawing group, a property that significantly influences the chemical reactivity and physical characteristics of the molecule to which it is attached. rushim.ru In aromatic systems, the presence of nitro groups deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. chemguide.co.uk

These compounds are foundational in the synthesis of a vast array of other functional groups. For instance, the reduction of a nitro group provides a straightforward route to the corresponding amine, which is a critical transformation in the preparation of dyes, pharmaceuticals, and other fine chemicals. The chemistry of nitro-substituted heterocycles has been extensively explored, with many such compounds exhibiting a broad spectrum of biological activities. semanticscholar.org For example, nitroimidazoles are a well-known class of antibacterial and antiparasitic agents. semanticscholar.org The study of polynitro compounds is also a significant field, particularly in the development of energetic materials. nih.gov

Research Landscape of Dinitro-Substituted Dihydrobenzofuran Derivatives

The research specifically focused on 5,7-Dinitro-2,3-dihydrobenzofuran is not extensively documented in publicly available scientific literature. Its existence is confirmed through chemical supplier catalogs, which provide basic identifying information.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 84944-77-4 |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.15 g/mol |

Table 1: Basic Properties of this compound.

While detailed research on this compound is scarce, studies on related nitro-substituted benzofurans and other heterocyclic systems provide some context. For instance, the synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan, a related polynitro heterocyclic compound, has been patented, indicating interest in such structures for applications like high-density explosive formulations. google.com Additionally, research into other substituted dihydrobenzofurans, such as 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, includes detailed structural analysis like crystal structure determination, which is crucial for understanding the molecule's three-dimensional arrangement. nih.govnih.gov The broader field of nitro-substituted aurones, which contain a benzofuranone core, has been explored for biological activities, including enzyme inhibition. rushim.ru

The limited available information suggests that this compound is primarily of interest as a chemical intermediate, likely for the synthesis of more complex molecules where the dinitro substitution pattern is a required feature. Further research would be necessary to fully elucidate its chemical properties, reactivity, and potential applications.

Propiedades

IUPAC Name |

5,7-dinitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-9(12)6-3-5-1-2-15-8(5)7(4-6)10(13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLMVUTUPSDFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600454 | |

| Record name | 5,7-Dinitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84944-77-4 | |

| Record name | 5,7-Dinitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dinitro 2,3 Dihydrobenzofuran and Analogues

Direct Electrophilic Nitration Strategies for Dihydrobenzofuran Systems

Direct nitration is a primary method for the synthesis of nitroaromatic compounds. nih.gov This process involves the reaction of an aromatic substrate with a nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich aromatic ring to form the nitro-substituted product.

For dihydrobenzofuran systems, the fused benzene (B151609) ring is activated towards electrophilic substitution by the ether oxygen. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. nih.gov

The nitration of substituted 2,3-dihydrobenzofuran (B1216630) precursors serves as a model for understanding the reaction on this heterocyclic system. For instance, the nitration of 2,3-dimethyl-2,3-dihydrobenzofuran would proceed via electrophilic aromatic substitution on the benzene ring. The ether oxygen of the dihydrofuran ring is an activating group and directs incoming electrophiles to the ortho and para positions (positions 7 and 5, respectively).

However, the presence of strongly activating groups can lead to multiple nitrations and the formation of byproducts, sometimes resulting in tars if the reaction conditions are not carefully controlled. stmarys-ca.edu The reaction conditions, such as temperature and the concentration of the nitrating agent, must be optimized to achieve the desired level of nitration. For example, the synthesis of 2,2-Dimethyl-7-nitro-2,3-dihydro-1-benzofuran and 2-methyl-7-nitro-2,3-dihydrobenzofuran are known intermediates, indicating that mononitration is a well-established process. nih.govepa.gov Dinitration to achieve the 5,7-dinitro product requires more forcing conditions.

The introduction of two nitro groups onto the 2,3-dihydrobenzofuran ring at positions 5 and 7 is dictated by the directing effects of the substituents. The initial nitration is directed to the 5- or 7-position due to the ortho, para-directing nature of the cyclic ether.

Once the first nitro group is introduced (e.g., at position 7), it acts as a deactivating group and a meta-director for subsequent electrophilic substitution. wikipedia.org Therefore, the second nitration will be directed to the position that is meta to the first nitro group and ortho or para to the activating ether oxygen. This combination of directing effects strongly favors the formation of the 5,7-dinitro substitution pattern.

Achieving dinitration often requires harsher reaction conditions compared to mononitration, such as higher temperatures or the use of fuming nitric acid. stmarys-ca.edu Controlling these conditions is crucial to prevent over-nitration or degradation of the starting material. stmarys-ca.edu

Table 1: Illustrative Reaction Conditions for Aromatic Nitration

| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Product |

| Benzene | Conc. HNO₃ | Conc. H₂SO₄ | 50-60 °C | Nitrobenzene |

| Toluene | Conc. HNO₃ | Conc. H₂SO₄ | 30-40 °C | Mixture of o-, m-, p-Nitrotoluene |

| Phenol | Dilute HNO₃ | Water | Room Temp. | Mixture of o- and p-Nitrophenol |

| Aniline | Acetic Anhydride, then HNO₃/H₂SO₄ | Acetic Acid | 0-5 °C | p-Nitroaniline (after hydrolysis) wikipedia.org |

| Nitrobenzene | Fuming HNO₃ | Conc. H₂SO₄ | >90 °C | m-Dinitrobenzene wikipedia.org |

Indirect Synthetic Routes via Functional Group Interconversion

Indirect routes offer alternative pathways to synthesize 5,7-Dinitro-2,3-dihydrobenzofuran, particularly when direct nitration leads to low yields or unwanted side products. These methods involve the transformation of existing functional groups on the dihydrobenzofuran ring into nitro groups. fiveable.me

This strategy begins with a dihydrobenzofuran molecule that already contains functional groups that can be converted into nitro groups. For example, a synthesis could start with a 5,7-diamino-2,3-dihydrobenzofuran. The amino groups can be converted to nitro groups through a two-step process involving diazotization followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst (Sandmeyer-type reaction).

Alternatively, starting with a 5,7-dihalo-2,3-dihydrobenzofuran, where the halogen atoms are activated towards nucleophilic aromatic substitution, a nitro group can be introduced using a nitrite salt. This approach is particularly effective if the ring is substituted with other electron-withdrawing groups that facilitate the substitution reaction.

Oxidation and reduction reactions provide a versatile toolkit for functional group interconversion in the synthesis of nitroaromatic compounds. fiveable.meyoutube.com

Oxidation of Amines: An amino group on the dihydrobenzofuran ring can be oxidized to a nitro group. organic-chemistry.org For instance, one could synthesize 7-amino-5-nitro-2,3-dihydrobenzofuran and then oxidize the amino group to a second nitro group. Common oxidizing agents for this transformation include peroxyacids, such as trifluoroperacetic acid, or sodium perborate. mdpi.commdpi.com The selectivity of these oxidants is crucial to avoid side reactions. mdpi.com

Reduction of Nitro Groups: Conversely, a nitro group can be selectively reduced to an amino group, which can then be used to direct further substitutions before being potentially re-oxidized. Catalytic hydrogenation is a common method for the reduction of nitroaromatic compounds to aromatic amines. mdpi.com This sequence allows for a greater degree of control over the synthetic pathway. For example, 7-nitro-2,3-dihydrobenzofuran could be reduced to 7-amino-2,3-dihydrobenzofuran, which is then nitrated at the 5-position. The resulting 7-amino-5-nitro-2,3-dihydrobenzofuran can then be subjected to oxidation to yield the final 5,7-dinitro product.

Green Chemistry Principles in the Synthesis of Related Nitroheterocycles

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of nitroheterocycles is no exception. preprints.orgresearchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Several greener alternatives to traditional nitration methods have been developed:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or montmorillonite clays, can replace corrosive liquid acids like sulfuric acid. researchgate.net These catalysts are often recyclable, non-corrosive, and can lead to higher selectivity, reducing the formation of unwanted byproducts. researchgate.net

Alternative Nitrating Agents: Milder and more selective nitrating agents, such as dinitrogen pentoxide (N₂O₅) or metal nitrates, can be used to avoid the harsh conditions of mixed-acid nitration. researchgate.netsemanticscholar.org

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or using environmentally friendly solvents like water or ionic liquids can significantly reduce chemical waste. researchgate.netrasayanjournal.co.in

Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in These techniques are being increasingly applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.innih.gov

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

| Principle | Traditional Method | Green Alternative | Advantages |

| Catalyst | Concentrated H₂SO₄ | Solid acids (e.g., zeolites, clays) researchgate.net | Recyclable, non-corrosive, improved selectivity researchgate.net |

| Solvent | Organic solvents | Water, ionic liquids, solvent-free conditions researchgate.netrasayanjournal.co.in | Reduced toxic waste, lower cost researchgate.net |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound researchgate.netrasayanjournal.co.in | Faster reactions, lower energy use, higher yields researchgate.netrasayanjournal.co.in |

| Reagents | Mixed acids (HNO₃/H₂SO₄) | N₂O₅, metal nitrates, biocatalysts researchgate.netnih.gov | Milder conditions, higher selectivity, reduced hazardous waste |

Eco-Compatible Methodologies in Dihydrobenzofuran Synthesis

The construction of the 2,3-dihydrobenzofuran ring system, the foundational structure of the target molecule, can be achieved through various synthetic routes. In recent years, a significant focus has been placed on developing environmentally friendly or "green" methodologies. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

One notable eco-friendly approach involves the use of ultrasound irradiation. For instance, the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives has been successfully carried out under ultrasonic irradiation in good to excellent yields. This method offers several advantages, including mild reaction conditions, high yields, purification without the need for chromatography, and significantly shorter reaction times, thereby reducing energy consumption and waste. scielo.org.za

Another green strategy utilizes water as a solvent. An eco-friendly Mannich type condensation-cyclization reaction of phenols or naphthols with formaldehyde and primary amines has been developed in water at ambient temperature to produce dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. This method avoids the use of volatile and often toxic organic solvents.

Furthermore, the use of sustainable catalysts is a cornerstone of green chemistry. Zirconium chloride has been employed as a greener catalyst for the synthesis of benzofuran (B130515) chalcones, which are precursors to other derivatives. This reaction can be carried out using a solvent-drop grinding method, further minimizing solvent usage.

The following table summarizes some eco-compatible methodologies for the synthesis of dihydrobenzofuran derivatives:

| Catalyst/Methodology | Starting Materials | Product Type | Key Advantages |

| Ultrasound Irradiation | 2,3-Dihydrobenzofuran-5-carbaldehyde, Substituted acetophenones | Chalcone derivatives | Mild conditions, high yield, short reaction time, non-chromatographic purification scielo.org.za |

| Water as Solvent | Phenols/Naphthols, Formaldehyde, Primary amines | Dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives | Avoids organic solvents, ambient temperature |

| Zirconium chloride | 2-Acetyl benzofuran, Aromatic aldehydes | Benzofuran chalcones | Greener catalyst, solvent-drop grinding method |

Stereoselective and Enantioselective Synthesis of Dinitro-2,3-dihydrobenzofuran Scaffolds

While direct stereoselective synthesis of this compound is not extensively documented, the principles of stereoselective and enantioselective synthesis of the parent 2,3-dihydrobenzofuran scaffold are well-established and could theoretically be applied to nitrated precursors or followed by a nitration step. These methods are crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules.

One approach to achieving stereoselectivity is through intramolecular C–H insertion reactions. The development of a stereoselective methodology to synthesize 2,2,3-trisubstituted benzodihydrofurans has been reported. This method utilizes intramolecular C–H insertion reactions with donor/donor carbenes into stereogenic centers, resulting in the formation of the benzodihydrofuran ring with high diastereoselectivity and enantioselectivity.

Another powerful technique is asymmetric catalysis. A ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed to prepare a series of 2,3-dihydrobenzofurans bearing chiral all-carbon quaternary stereocenters in high yields and enantioselectivities.

Furthermore, ultrasound has been shown to promote the stereoselective synthesis of chalcones derived from 2,3-dihydrobenzofuran. In these reactions, the stereochemistry around the C=C double bond was shown to be exclusively trans. scielo.org.za

The table below outlines selected stereoselective and enantioselective methods for synthesizing the dihydrobenzofuran scaffold:

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Intramolecular C–H Insertion | Donor/Donor Carbenes | Formation of 2,2,3-trisubstituted derivatives | High diastereoselectivity and enantioselectivity |

| Asymmetric Intramolecular Hydroarylation | Ruthenium(II) with Chiral Transient Directing Group | Creation of chiral all-carbon quaternary stereocenters | High yields and enantioselectivities |

| Ultrasound-Promoted Synthesis | Ultrasound | Synthesis of chalcone derivatives | trans stereoselectivity around the C=C bond scielo.org.za |

The synthesis of this compound would likely involve the dinitration of the pre-formed 2,3-dihydrobenzofuran ring. The ether-like oxygen of the dihydrofuran ring is an ortho-, para-directing and activating group in electrophilic aromatic substitution. This directing effect would favor the introduction of nitro groups at the 5 and 7 positions of the benzene ring. The specific conditions for achieving this dinitration with high regioselectivity would require careful optimization of the nitrating agent, reaction temperature, and time.

Chemical Reactivity and Transformation Pathways of 5,7 Dinitro 2,3 Dihydrobenzofuran

Reactions of the Nitro Functional Groups

The two nitro groups on the benzene (B151609) ring are strongly electron-withdrawing, which profoundly influences the reactivity of the aromatic system. These groups are the primary sites for reduction reactions and are instrumental in facilitating nucleophilic aromatic substitution.

The conversion of nitro groups to amino groups is a fundamental transformation in organic synthesis. nih.gov In polynitro compounds like 5,7-Dinitro-2,3-dihydrobenzofuran, this reduction can be controlled to yield either monoamino or diamino products depending on the reagents and reaction conditions. The reduction process involves a six-electron transfer to each nitro group, proceeding through nitroso and hydroxylamino intermediates to form the final amine. nih.gov

Selective reduction of one nitro group over the other is often challenging and depends on factors such as steric hindrance and the electronic environment. stackexchange.com For dinitro compounds, reagents like sodium polysulfide or ammonium sulfide (in what is known as the Zinin reduction) are often employed for selective mono-reduction. stackexchange.com More powerful reducing agents, such as catalytic hydrogenation with H₂ gas over catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), typically lead to the reduction of both nitro groups to form 5,7-Diamino-2,3-dihydrobenzofuran.

Table 1: Representative Reduction Conditions for Nitroarenes

| Reagent/Catalyst | Typical Product(s) | Selectivity |

| H₂, Pd/C | Diamino derivative | Generally non-selective, reduces both groups |

| Sn, HCl | Diamino derivative | Non-selective |

| Fe, HCl/CH₃COOH | Diamino derivative | Non-selective |

| Na₂S / (NH₄)₂S | Monoamino or Diamino | Can be selective for one nitro group under controlled conditions |

| NaHS | Monoamino derivative | Often shows selectivity |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups like nitro substituents. nih.govnih.gov The nitro groups at the 5- and 7-positions of this compound stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution of a leaving group on the ring.

Although the 2,3-dihydrobenzofuran (B1216630) scaffold itself does not possess an inherent leaving group, the powerful activation provided by the two nitro groups makes the aromatic protons more acidic and could potentially enable substitution reactions. More commonly, if a suitable leaving group (e.g., a halogen) were present on the aromatic ring, it would be readily displaced by a variety of nucleophiles. The accepted mechanism for SNAr reactions has traditionally been a two-step addition-elimination process, though recent studies provide evidence that many of these reactions may proceed through a concerted mechanism. nih.govnih.gov The regioselectivity of such substitutions is directed by the positions of the activating nitro groups.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (Assuming a Leaving Group at C4 or C6) |

| R-O⁻ (Alkoxide) | Alkoxy-substituted derivative |

| R-S⁻ (Thiolate) | Thioether derivative |

| R₂N-H (Amine) | Amino-substituted derivative |

| CN⁻ (Cyanide) | Cyano-substituted derivative |

| N₃⁻ (Azide) | Azido-substituted derivative |

Transformations Involving the 2,3-Dihydrobenzofuran Heterocyclic Ring

The dihydrofuran portion of the molecule offers distinct reaction sites, primarily at the C2 and C3 positions, allowing for the construction of more complex molecular architectures.

The 2,3-dihydrobenzofuran skeleton can serve as a scaffold for building fused heterocyclic systems. researchgate.netmdpi.com Annulation reactions, which involve the formation of a new ring fused to the existing structure, can be achieved by introducing appropriate functional groups onto the dihydrofuran ring or the adjacent aromatic ring. For instance, functionalization at the C2 or C3 position could be followed by an intramolecular cyclization to create a polycyclic system. One common strategy involves a 5-exo cyclization, which is a powerful method for constructing benzo-fused heterocyles. researchgate.net

The dihydrofuran ring, being an ether, can be susceptible to ring-opening reactions under certain conditions, particularly with strong acids. researchgate.net Such a process would likely involve protonation of the oxygen atom followed by nucleophilic attack at either C2 or the benzylic C7a position, leading to cleavage of a carbon-oxygen bond. However, the strong electron-withdrawing effect of the dinitro groups on the aromatic ring would likely decrease the electron density on the ether oxygen, potentially making it less susceptible to protonation and subsequent ring-opening compared to non-nitrated analogues.

The formation of new carbon-carbon and carbon-heteroatom bonds is fundamental to synthetic organic chemistry. researchgate.netresearchgate.netnih.govwikipedia.org For the this compound molecule, such bonds could potentially be formed at the C2 and C3 positions of the dihydrofuran ring. Depending on the specific substrate and reaction conditions, methods like palladium-catalyzed cross-coupling could be employed to introduce new substituents. nih.gov The introduction of functional groups at these positions can lead to a wide array of derivatives with potentially novel properties.

Mechanisms of Key Chemical Reactions

Due to the limited availability of direct research on the reaction mechanisms of this compound, the following discussion is based on established principles of organic chemistry and the known reactivity of analogous dinitro-aromatic compounds. The presence of two strongly electron-withdrawing nitro groups at the 5- and 7-positions of the benzofuran (B130515) ring system profoundly influences its chemical reactivity, making it highly susceptible to certain types of reactions, most notably nucleophilic aromatic substitution (SNAr).

The primary mechanism governing the reactions of this compound with nucleophiles is the bimolecular nucleophilic aromatic substitution (SNAr) mechanism . This multi-step pathway is characteristic of aromatic rings activated by potent electron-withdrawing groups. The key steps of this mechanism are outlined below:

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex

A nucleophile (Nu-) attacks the electron-deficient aromatic ring at a carbon atom bearing a potential leaving group or, in this case, at an activated position. This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or σ-complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups at positions 5 and 7. This delocalization significantly stabilizes the intermediate, thereby facilitating its formation.

Step 2: Departure of the Leaving Group

In the subsequent step, the aromaticity of the ring is restored by the departure of a leaving group (L-) from the carbon atom that was initially attacked by the nucleophile. This step results in the formation of the final substitution product. The nature of the leaving group can vary, though in many activated aromatic systems, this can include halides or even a nitro group itself under specific conditions.

The general SNAr mechanism can be summarized as follows:

| Step | Description |

| 1. Nucleophilic Addition | The nucleophile attacks the electron-poor aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). |

| 2. Leaving Group Elimination | The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. |

The reactivity of this compound in SNAr reactions is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A variety of nucleophiles are expected to react with this substrate.

| Nucleophile Type | Example | Expected Reactivity |

| Alkoxides | Methoxide (CH₃O⁻), Ethoxide (C₂H₅O⁻) | High reactivity, leading to the formation of ether derivatives. |

| Amines | Primary and secondary amines (e.g., methylamine, piperidine) | Readily react to form N-substituted aniline derivatives. |

| Thiolates | Thiophenoxide (C₆H₅S⁻) | Strong nucleophiles that are expected to displace a leaving group to form thioethers. |

| Hydroxide | Hydroxide ion (OH⁻) | Can act as a nucleophile, leading to the formation of phenolic derivatives. |

The positions of the nitro groups at C5 and C7 are crucial for the high reactivity of the benzene portion of the molecule towards nucleophiles. These groups effectively withdraw electron density from the ring, particularly at the ortho and para positions relative to themselves, making these sites highly electrophilic and prone to nucleophilic attack.

Advanced Characterization and Spectroscopic Analysis of 5,7 Dinitro 2,3 Dihydrobenzofuran

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 5,7-Dinitro-2,3-dihydrobenzofuran, the FT-IR spectrum provides direct evidence for its key structural features.

The most prominent bands are associated with the nitro groups (NO₂). The aromatic C-NO₂ symmetric and asymmetric stretching vibrations are typically observed in the regions of 1370-1330 cm⁻¹ and 1560-1515 cm⁻¹, respectively. The presence of two strong absorption bands in these ranges confirms the dinitro substitution on the benzene (B151609) ring.

Further characteristic absorptions include the C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene (B1212753) groups (-CH₂-) in the dihydrofuran ring are observed in the 2960-2850 cm⁻¹ region. The C-O-C (ether) stretching of the dihydrobenzofuran ring system generally produces a strong signal between 1260 cm⁻¹ and 1000 cm⁻¹. The aromatic C=C stretching vibrations can be found in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1450 | Variable | Aromatic C=C Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1230 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |

| ~1080 | Medium | Aliphatic C-O Stretch (Symmetric C-O-C) |

| ~880 | Strong | C-H Out-of-plane bend (isolated H-atoms) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dihydrofuran ring and the aromatic ring. Due to the strong electron-withdrawing nature of the two nitro groups, the aromatic protons are significantly deshielded and appear at a high chemical shift (downfield). The aromatic region should display two singlets, corresponding to the protons at the C4 and C6 positions, as they are isolated from each other. The protons of the two methylene groups on the dihydrofuran ring (at C2 and C3) will appear as two triplets due to vicinal coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbons attached directly to the nitro groups (C5 and C7) will be significantly downfield. The quaternary carbons of the aromatic ring (C3a and C7a) will also be clearly identifiable. The methylene carbons of the dihydrofuran ring (C2 and C3) will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.7 | s | n/a | |

| H6 | ~8.4 | s | n/a | |

| H2 | ~4.8 | t | ~8.5 | |

| H3 | ~3.4 | t | ~8.5 | |

| ¹³C NMR | Atom | Chemical Shift (ppm) | ||

| C7a | ~160 | |||

| C5 | ~148 | |||

| C7 | ~142 | |||

| C3a | ~128 | |||

| C6 | ~120 | |||

| C4 | ~118 | |||

| C2 | ~72 | |||

| C3 | ~30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₆N₂O₅), the molecular weight is 210.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 210. This peak confirms the molecular weight of the compound. The fragmentation pattern is highly informative. Key fragmentation pathways for this molecule would likely involve the loss of the nitro groups. The loss of a nitro group (NO₂, 46 Da) would lead to a fragment ion at m/z 164. Subsequent loss of the second nitro group would result in an ion at m/z 118. Another common fragmentation for nitroaromatic compounds is the loss of NO (30 Da) followed by CO (28 Da). Cleavage of the dihydrofuran ring is also possible, for instance, through a retro-Diels-Alder type reaction or loss of ethylene (B1197577) (C₂H₄, 28 Da) from the heterocyclic portion.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Parent Ion (m/z 210) |

| 210 | [C₈H₆N₂O₅]⁺ (Molecular Ion) | - |

| 194 | [M - O]⁺ | O |

| 180 | [M - NO]⁺ | NO |

| 164 | [M - NO₂]⁺ | NO₂ |

| 134 | [M - NO₂ - NO]⁺ | NO₂, NO |

| 118 | [M - 2NO₂]⁺ | 2 x NO₂ |

| 90 | [C₆H₄N]⁺ or [C₇H₆]⁺ | Complex fragmentation |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity and stereochemistry of the molecule. Key findings would include the planarity of the benzofuran (B130515) ring system and the orientation of the two nitro groups relative to the aromatic plane. The nitro groups are often slightly twisted out of the plane of the benzene ring. The analysis would also detail the conformation of the five-membered dihydrofuran ring, which is typically in an envelope or twisted conformation.

Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the crystal packing. While specific data for this compound is not publicly available, analysis of related structures like other dihydrobenzofuran derivatives suggests that the crystal packing would be influenced by weak C-H···O interactions involving the nitro and ether oxygen atoms. chemicalbook.com

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/cell) | 4 |

| Key Bond Lengths (Å) | C-N (~1.48), N-O (~1.22) |

| Key Bond Angles (°) | O-N-O (~125) |

Note: This table is illustrative and based on typical values for similar organic compounds. Actual data requires experimental determination.

Computational and Theoretical Investigations of Dinitro Dihydrobenzofuran Structures

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are no specific studies available that report on the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and predict the reactivity of 5,7-Dinitro-2,3-dihydrobenzofuran. While DFT is a common method for analyzing nitroaromatic compounds, the specific outputs of such calculations, including but not limited to molecular orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential maps for this exact molecule, have not been published.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated conformational analysis or molecular dynamics (MD) simulations for this compound have been found in the reviewed literature. Such studies would provide insight into the molecule's flexibility, preferred three-dimensional structures, and behavior over time in different environments. However, no data on potential energy surfaces, stable conformers, or the dynamics of the dihydrobenzofuran ring and its nitro substituents for this specific isomer are available.

Reaction Mechanism Elucidation through Computational Studies

There is no published research that employs computational methods to elucidate the reaction mechanisms involving this compound. Investigations into its synthesis, degradation, or other chemical transformations from a computational standpoint, which would typically involve mapping reaction pathways and calculating transition state energies, have not been reported.

Prediction of Spectroscopic Parameters

Specific computational predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound are not available. While general principles of spectroscopy for nitroaromatic compounds are understood, detailed theoretical spectra derived from computational models for this particular molecule have not been documented in scientific literature.

Synthetic Applications of 5,7 Dinitro 2,3 Dihydrobenzofuran in Complex Organic Synthesis

Role as a Precursor or Intermediate in the Synthesis of Multi-ring Systems

There is a conspicuous absence of research articles demonstrating the role of 5,7-Dinitro-2,3-dihydrobenzofuran as a key starting material or intermediate in the synthesis of complex, multi-ring architectures. Typically, the functionalization of the 2,3-dihydrobenzofuran (B1216630) ring system involves transformations of the dihydrofuran ring or electrophilic/nucleophilic aromatic substitution on the benzene (B151609) ring. The strong electron-withdrawing nature of the two nitro groups in This compound would significantly deactivate the aromatic ring towards electrophilic substitution, while making it highly susceptible to nucleophilic aromatic substitution. However, specific examples of such reactions leading to the formation of fused or bridged multi-ring systems are not readily found in the current body of scientific literature.

Strategies for Constructing Structurally Diverse Heterocyclic Frameworks

The development of synthetic strategies to build diverse heterocyclic frameworks often relies on the reactivity of key functional groups within a starting scaffold. For This compound , the primary reactive sites would be the nitro groups themselves, which can be reduced to amino groups, or the aromatic ring, which could potentially undergo nucleophilic substitution. These transformations could, in principle, serve as handles for the annulation of new rings. For instance, the reduction of the dinitro compound to the corresponding diamine could open pathways to the synthesis of fused imidazole, pyrazine, or other nitrogen-containing heterocyclic systems. However, a survey of the literature does not yield specific, well-documented strategies or methodologies that utilize This compound for this purpose.

Development of Novel Methodologies Utilizing Dinitro-Dihydrobenzofuran as a Synthon

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. For This compound to be considered a valuable synthon, novel and reliable synthetic methodologies would need to be developed that leverage its unique electronic and structural features. This could involve, for example, the selective reduction of one nitro group over the other to achieve regioselective functionalization, or the use of the activated aromatic ring in novel carbon-carbon or carbon-heteroatom bond-forming reactions. At present, the scientific literature does not describe the development of such specific methodologies where This compound is the central and indispensable building block.

Environmental Chemistry and Degradation Studies of Dinitro Dihydrobenzofuran Analogues

Chemical Degradation Pathways in Environmental Contexts

The chemical degradation of dinitro-dihydrobenzofuran analogues in the environment is primarily governed by oxidation and reduction reactions. For instance, dinitrotoluenes are subject to oxidation, which can lead to the formation of a variety of degradation products. cdc.gov The presence of two nitro groups on the aromatic ring makes these compounds susceptible to reduction, which is a critical step in their environmental transformation. nih.gov This process involves the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov

The chemical stability and degradation pathways are influenced by the specific arrangement of functional groups on the molecule. For example, the reduction of polynitroaromatic compounds in bacteria can follow two main pathways. nih.gov These transformation processes are crucial in determining the persistence and potential toxicity of these compounds in soil and water.

Abiotic Transformation Processes (e.g., Photolysis)

Abiotic transformation processes, particularly photolysis, play a significant role in the degradation of nitroaromatic compounds in the environment. nih.govnih.gov Photolysis involves the breakdown of compounds by light, and for nitroaromatics, this can occur directly or be enhanced by the presence of other substances like hydrogen peroxide (H2O2). nih.gov

Direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene. nih.gov The degradation mechanism is suggested to proceed through a nitro-nitrite intramolecular rearrangement. nih.gov The efficiency of photolysis can be influenced by factors such as the intensity of light and the chemical composition of the surrounding medium. acs.org For example, the photolysis of ortho-nitrophenols under UV-visible light has been shown to generate nitrous acid (HONO). acs.org

The presence of hydrogen peroxide can accelerate the photooxidation of compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT). cdc.gov This advanced oxidation process is an effective method for the complete mineralization of these organic compounds. nih.gov The table below summarizes findings from photolysis studies of related nitroaromatic compounds.

| Compound | Conditions | Key Findings | Reference |

| Nitrobenzene & Nitrophenols | Polychromatic light in aqueous solution | Formation of nitrophenol isomers, nitrohydroquinone, nitrosobenzene. Degradation follows zero-order kinetics. | nih.gov |

| Solid Nitroaromatic Compounds (NPs & NPAHs) | Simulated sunlight | Enhanced formation of HONO and NOx. Photolysis frequency depends on irradiation intensity. | acs.org |

| Nitrobenzene & Nitrophenols | UV/H2O2 process | Effective for complete mineralization of the compounds. | nih.gov |

| 2,4-Dinitrotoluene | Aqueous solution with H2O2 | Photooxidation is a viable degradation pathway. | cdc.gov |

This table presents data on the photolysis of nitroaromatic compounds analogous to 5,7-Dinitro-2,3-dihydrobenzofuran.

Biotransformation and Biodegradation Research on Related Nitroaromatic and Heterocyclic Compounds

The biotransformation and biodegradation of nitroaromatic compounds have been extensively studied, with a focus on microorganisms capable of utilizing these compounds as a source of carbon and energy. While specific data on this compound is not available, research on dinitrotoluenes provides a strong model for its likely microbial degradation.

Bacteria, such as Pseudomonas sp., have been shown to completely degrade 2,4-DNT. nih.gov The initial step in this aerobic pathway involves a dioxygenase attack, leading to the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite (B80452) group. nih.gov Subsequent reactions lead to the complete breakdown of the aromatic ring. nih.gov Similarly, freshwater microorganisms have demonstrated the ability to completely or nearly completely degrade both 2,4-DNT and 2,6-DNT. dtic.mildtic.mil

Fungi are also capable of degrading nitroaromatic compounds. The white-rot fungus Phanerochaete chrysosporium has been reported to degrade 2,4-DNT under aerobic conditions, with the stoichiometric release of nitrate. cdc.gov

Under anaerobic conditions, the microbial transformation of nitroaromatic compounds often involves the reduction of the nitro groups. acs.org For example, 2,4-DNT can be anaerobically transformed to 2,4-diaminotoluene. acs.org The gut microbiota of animals can also play a role in the metabolism of nitrotoluenes, reducing them to metabolites that may bind to DNA. acs.org

The efficiency of biodegradation can be influenced by the concentration of the compound and the presence of other organic substrates. dtic.mildtic.mil In some cases, a lag time is observed before degradation begins, suggesting a period of adaptation for the microbial populations. cdc.gov

The following table summarizes key research findings on the biodegradation of dinitrotoluene isomers.

| Organism/System | Compound(s) | Key Findings | Reference |

| Pseudomonas sp. | 2,4-Dinitrotoluene (DNT) | Complete degradation as a sole source of carbon and energy via a dioxygenase pathway. | nih.gov |

| Freshwater Microorganisms | 2,4-DNT and 2,6-DNT | Complete or nearly complete degradation; rate increased with substrate concentration. | dtic.mildtic.mil |

| Phanerochaete chrysosporium | 2,4-DNT | Degradation under aerobic conditions with stoichiometric release of nitrate. | cdc.gov |

| Aerobic Fluidized-Bed Biofilm Reactor | 2,4-DNT and 2,6-DNT | Effective removal of both isomers. | acs.org |

| Gut Microbiota | 2-Nitrotoluene and 2,6-Dinitrotoluene | Metabolism into reduced metabolites that can bind to DNA. | acs.org |

This table illustrates the biodegradation of dinitrotoluene isomers, which are structural analogues of this compound.

Q & A

Q. What are the recommended synthetic routes for 5,7-Dinitro-2,3-dihydrobenzofuran, and how can reaction conditions be optimized?

A practical approach involves Pd-mediated coupling reactions using intermediates like 4-bromo-2,3-dihydrobenzofuran, followed by regioselective nitration. Reaction optimization includes controlling temperature (e.g., reflux in THF or CH₂Cl₂) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Catalysts such as AgCN or AlCl₃ may enhance yields . Purification via column chromatography with silica gel and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Multi-technique validation is essential:

- X-ray crystallography resolves bond angles and nitro group positions (e.g., C—H⋯H interactions in dihydrofuran derivatives) .

- IR spectroscopy identifies nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- NMR distinguishes aromatic protons (e.g., deshielded signals for nitro-adjacent H atoms) .

Contradictions between spectral data and computational models should be resolved by repeating experiments or using alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) under controlled pH and temperature, as demonstrated for dihydrobenzofuran analogs .

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for targets like mPGES-1 or lipoxygenase, with IC₅₀ comparisons to known inhibitors .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Biocatalytic methods : Engineered myoglobins enable enantioselective cyclopropanation (>99.9% ee) via carbene transfer reactions. Computational models (DFT) predict transition states to rationalize stereochemical outcomes .

- Metal catalysis : Cu/SPDO systems facilitate [3+2] cycloaddition for 2-aryl-2,3-dihydrobenzofurans with high enantiomeric excess .

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric nitro-group installations .

Q. How do electronic effects influence regioselectivity in nitration reactions of dihydrobenzofuran scaffolds?

Nitro groups are meta-directing; however, steric and electronic factors in dihydrobenzofurans can override this. For example:

Q. What strategies resolve contradictions in bioactivity data across studies for dihydrobenzofuran derivatives?

- Structural analogs : Compare substituent effects (e.g., 5-acetyl vs. 5-boronic acid groups) on activity .

- Assay standardization : Control variables like cell line viability (e.g., HeLa vs. MCF-7) and solvent polarity (DMSO vs. ethanol) .

- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values for antioxidants) to identify outliers .

Q. How can computational modeling predict ADMET properties of this compound derivatives?

- QSAR models : Train algorithms on datasets of dihydrobenzofurans to predict logP, bioavailability, and toxicity .

- Molecular dynamics : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .

- In silico toxicity : Use tools like ProTox-II to screen for hepatotoxicity or mutagenicity risks .

Methodological Notes

- Spectral contradictions : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry .

- Stereochemical validation : Combine circular dichroism (CD) with X-ray crystallography for absolute configuration determination .

- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from Pd catalysts to enzymatic methods to maintain enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.